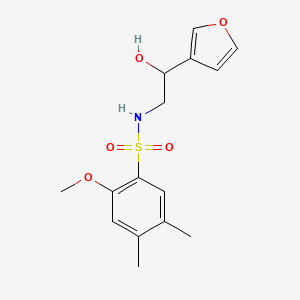

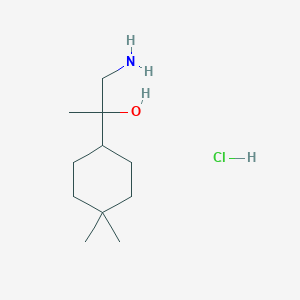

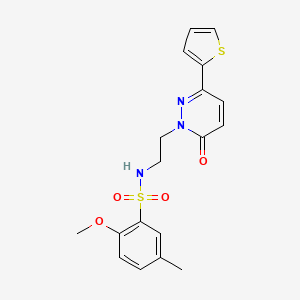

![molecular formula C13H13N5O3 B2547204 N-((8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)呋喃-2-甲酰胺 CAS No. 2034415-24-0](/img/structure/B2547204.png)

N-((8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” is a compound that contains a triazolo[4,3-a]pyrazine nucleus . This nucleus is part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are present in a number of drug classes due to their ability to bind in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . In one method, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine is substituted with different amines and triazole-2-thiol . Another method involves the use of Cbz-protected piperazinones, which are cyclized and then deprotected by hydrogenation on Pd/C .

Molecular Structure Analysis

The molecular structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C15H13F2N5O2, with an average mass of 333.293 Da and a monoisotopic mass of 333.103729 Da .

Chemical Reactions Analysis

The chemical reactions involving “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” and similar compounds can be studied using various techniques. For instance, the synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” can be analyzed using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .

科学研究应用

抗菌活性

传染病仍然是重大的健康挑战,需要开发新的抗菌剂。 研究人员使用3-(三氟甲基)-1,2,4-三唑并[4,3-a]吡嗪作为关键骨架,合成了一系列三唑并[4,3-a]吡嗪衍生物 。这些化合物通过熔点测定、核磁共振(NMR)光谱、质谱和元素分析等技术进行了表征。

在合成的化合物中,一些化合物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌活性。 值得注意的是,化合物2e表现出优异的抗菌活性,与一线药物氨苄西林相当(MICs: 对金黄色葡萄球菌为32 μg/mL,对大肠杆菌为16 μg/mL) .

抗癌潜力

虽然这种化合物的具体抗癌作用尚未明确报道,但相关的三唑衍生物已显示出细胞毒活性。 例如,在一项关于双(1,2,4-三唑并[3,4-a]吡嗪)化合物的研究中,某些衍生物对癌细胞系表现出强烈的细胞毒性,包括MDA-MB-231和MCF-7细胞 。需要进一步研究以探索N-((8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)呋喃-2-甲酰胺的抗癌潜力。

其他药理活性

除了上述应用外,N-((8-乙氧基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)呋喃-2-甲酰胺可能表现出额外的药理作用。研究人员应探索其与受体、转运蛋白和其他生物靶标的相互作用。

总之,这种化合物在各个领域都具有希望,但需要进一步研究才能充分发挥其潜力。 🌟 .

未来方向

The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity , and these compounds could potentially play a role in this development.

作用机制

Target of Action

The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

The exact mode of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Similar compounds have been found to inhibit the growth of cells by interacting with different target receptors . For instance, some triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .

Biochemical Pathways

The specific biochemical pathways affected by N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Related compounds have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis, respectively .

Result of Action

The molecular and cellular effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Similar compounds have demonstrated antiproliferative activities against various cancer cell lines .

属性

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXNFKJUBXJDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

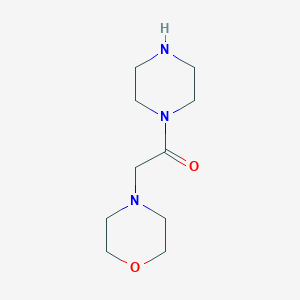

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

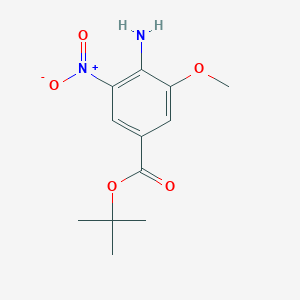

![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)

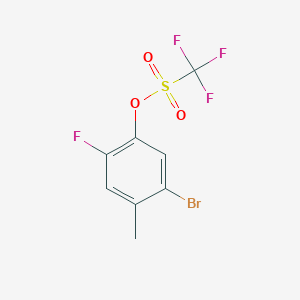

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)